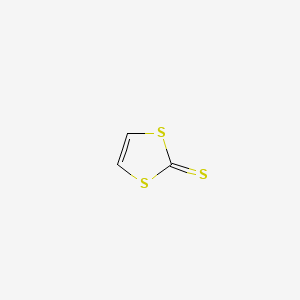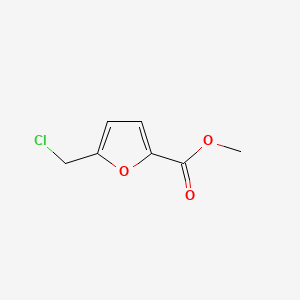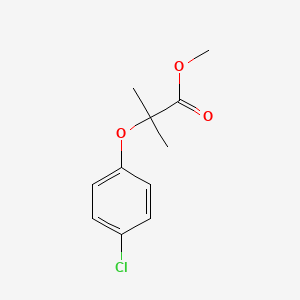
2-(4-chlorophénoxy)-2-méthylpropanoate de méthyle
Vue d'ensemble
Description
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is an organic compound with the molecular formula C11H13ClO3. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chlorophenoxy group attached to a methylpropanoate moiety
Applications De Recherche Scientifique
Régulation de la croissance des plantes
Le 2-(4-chlorophénoxy)-2-méthylpropanoate de méthyle est un herbicide hormonal sélectif à base d'acide phénoxycarboxylique largement utilisé dans les champs cultivés . Il est utilisé pour contrôler la croissance des plantes, mais sa dérive pendant l'application peut être dommageable pour le coton et d'autres plantes cultivées . Des recherches ont montré que certains régulateurs de croissance des plantes peuvent être utilisés pour atténuer les dommages causés par ce composé et maintenir le rendement du coton .
Herbicide en agriculture
Ce composé est largement utilisé comme herbicide en agriculture pour contrôler les mauvaises herbes à feuilles larges . Son application a contribué à augmenter le rendement et la valeur des cultures . Cependant, il est également reconnu comme une source de contamination environnementale émergente .
Contamination environnementale
En raison de son utilisation intensive en agriculture, le this compound peut contaminer les sols, les eaux de surface et les eaux souterraines, ce qui entraîne une inhibition accrue du développement des plantes et une toxicité du sol . Cela a conduit à la nécessité de méthodes basées sur la nature pour son élimination efficace de l'environnement .
Réhabilitation biologique
Des techniques de réhabilitation biologique telles que la bio-, la phyto- et la rhizoréhabilitation sont explorées pour l'élimination sécuritaire de ce composé de l'environnement . Ces techniques exploitent les micro-organismes et leur capacité à utiliser des contaminants récalcitrants dans des processus de dégradation complets .
Études sur les rayonnements UV
L'influence des rayonnements UV sur les propriétés spectrales du this compound a été étudiée . Une lampe à décharge à barrière excimère haute puissance efficace basée sur des mélanges de travail de krypton avec des molécules halogènes peu agressives est utilisée comme source de rayonnement UV .
Mécanisme D'action
Target of Action
Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is a derivative of MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide . The primary targets of this compound are broad-leaf weeds in pasture and cereal crops . It acts as an auxin, a class of plant hormones that regulate growth and coordinate various developmental processes .
Mode of Action
The mode of action of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is similar to that of MCPA. It mimics the action of natural auxins, disrupting the normal growth patterns of the target plants . This results in abnormal growth and eventually death of the plant .
Biochemical Pathways
Upon exposure to Methyl 2-(4-chlorophenoxy)-2-methylpropanoate, there is a decrease in the chlorophyll content and an increase in the soluble protein content, Malondialdehyde (MDA) content, and protective enzyme activity . These changes affect the plant’s photosynthesis process and other metabolic activities, leading to growth inhibition .
Result of Action
The action of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate leads to significant reductions in plant height, boll number, and the single boll weight at the seedling and budding stages . It has little effects on plant height and the single boll weight at flowering and boll stage . This indicates that the compound’s action primarily affects the early growth stages of the plant .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate. For instance, the compound’s toxicity can be mitigated by applying certain plant growth regulators . Moreover, the compound’s action can be influenced by factors such as temperature, soil type, and moisture levels. Therefore, careful management of these factors is crucial for the effective use of this compound.
Propriétés
IUPAC Name |
methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,10(13)14-3)15-9-6-4-8(12)5-7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIVINXAZVEIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203674 | |
| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55162-41-9 | |
| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055162419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



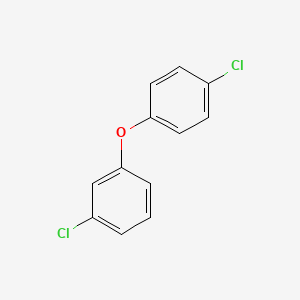
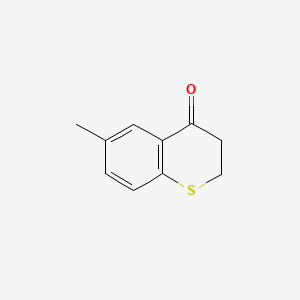
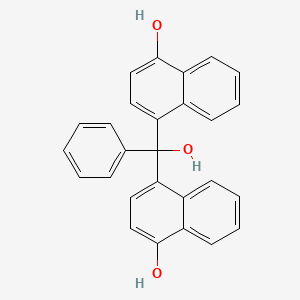

![2-Cyano-N-[(methylamino)carbonyl]acetamide](/img/structure/B1293649.png)


